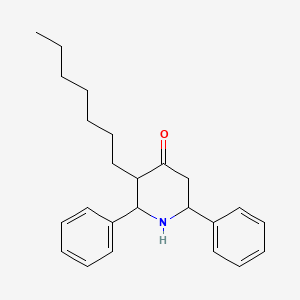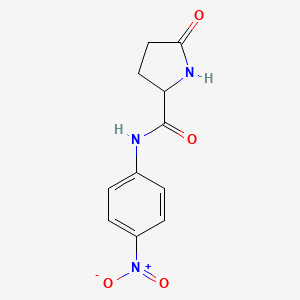
N-(4-nitrophenyl)-5-oxoprolinamide
Vue d'ensemble
Description
N-(4-nitrophenyl)-5-oxoprolinamide is a useful research compound. Its molecular formula is C11H11N3O4 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA-Recognition and Gene-Specific Agents : Pyr-PNA, a type of peptide nucleic acid, has been found to form triplex structures with double-stranded DNA. This ability is crucial for designing gene-specific diagnostic or therapeutic agents (Wittung, Nielsen, & Nordén, 1997).
Environmental Photochemistry : In environmental photochemistry, Pyr-PNA (p-Nitroanisole/Pyridine) actinometers have been used for measuring photon irradiance, with updated equations for pyridine dependence being developed for more accurate assessments (Laszakovits et al., 2017).
Gene Modulation and Therapeutic Applications : PNA, including Pyr-PNA, has properties like resistance to enzymatic digestion and high hybridization affinity towards DNA and RNA. This makes it a promising approach for gene alteration in therapeutic applications, including anti-cancer therapy and anti-microbial strategies (Montazersaheb, Hejazi, & Nozad Charoudeh, 2018).
DNA Damage and Repair Mechanisms : Pyr-PNA plays a role in the study of DNA damage, particularly in the formation of pyrimidine dimers, a key process in photochemical damage to DNA (Cuquerella, Lhiaubet‐Vallet, Bosca, & Miranda, 2011).
Molecular Genetics and Cytogenetics : Due to its unique physico-chemical properties, Pyr-PNA has found extensive use in molecular biology procedures and diagnostic assays, especially as molecular hybridization probes (Pellestor & Paulasova, 2004).
Nanoscale Materials and Biosensors : The lack of a negative charge on the PNA backbone, including Pyr-PNA, results in high-affinity hybridization, leading to its application in various DNA/RNA detection assays, nucleic acid labeling, and the assembly of nanoscale materials (Achim, Armitage, Ly, & Schneider, 2008).
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNBEWLBSCSJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-chlorobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B7784048.png)
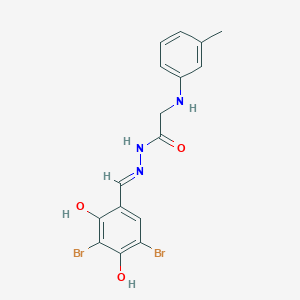
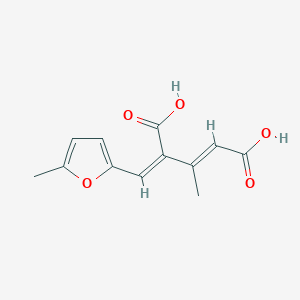
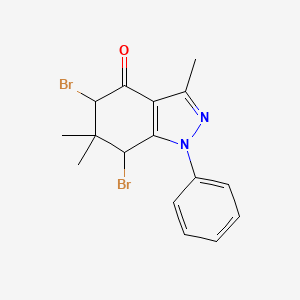
![3-Methyl-3-[(2-oxopropyl)amino]butan-2-one](/img/structure/B7784093.png)
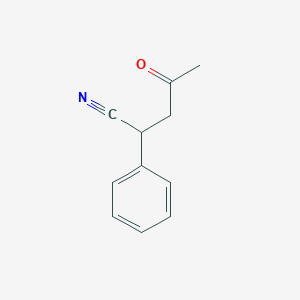
![ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-({[(PYRIDIN-3-YL)METHYL]AMINO}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE](/img/structure/B7784101.png)
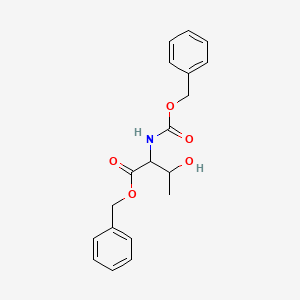
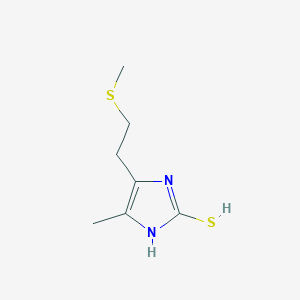
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[benzyl(propan-2-yl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7784118.png)

![2-[4-[(Z)-[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]diazenyl]-1,2,5-oxadiazol-3-yl]acetic acid](/img/structure/B7784127.png)
![(E)-[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]-[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]imino]-oxidoazanium](/img/structure/B7784128.png)
